jw55
Overview
Description
JW55 is a potent and selective inhibitor of the canonical Wnt signaling pathway. It functions by inhibiting the poly(ADP-ribose) polymerase (PARP) domain of tankyrase 1 and tankyrase 2 (TNKS1/2). This inhibition leads to the stabilization of AXIN2, followed by increased degradation of β-catenin, which is a key component in the Wnt signaling pathway .
Mechanism of Action
Target of Action
JW-55 is a potent and selective inhibitor of the PARP domain of tankyrase 1 and tankyrase 2 (TNKS1/2) . TNKS1/2 are proteins that play a crucial role in the regulation of the β-catenin signaling pathway .
Mode of Action
JW-55 functions by inhibiting the PARP domain of TNKS1/2 . This inhibition leads to a decrease in auto-PARsylation of TNKS1/2 . The IC50 values for TNKS1 and TNKS2 are 1.9 μM and 830 nM respectively .
Biochemical Pathways
The inhibition of TNKS1/2 by JW-55 affects the β-catenin signaling pathway . Specifically, it results in the stabilization of Axin2, a protein that forms a destruction complex with β-catenin . This leads to increased degradation of β-catenin, thereby inhibiting the β-catenin signaling pathway .
Result of Action
The inhibition of the β-catenin signaling pathway by JW-55 has been shown to reduce cell cycle progression and proliferation in SW480 cells in vitro . Additionally, in vivo studies have shown that oral administration of JW-55 (100 mg/kg) significantly reduces tumor development in conditional Apc knockout mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JW55 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including amide bond formation and furan ring construction .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .
Chemical Reactions Analysis
Types of Reactions
JW55 primarily undergoes reactions typical of organic compounds with amide and furan functionalities. These reactions include:
Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: The compound can be reduced under specific conditions, affecting its functional groups.
Substitution: This compound can participate in substitution reactions, especially at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .
Scientific Research Applications
JW55 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Wnt signaling pathway and its role in various chemical processes.
Biology: Employed in cellular and molecular biology to investigate the effects of Wnt signaling inhibition on cell proliferation and differentiation.
Medicine: this compound is used in preclinical studies to explore its potential as a therapeutic agent for diseases such as cancer, where aberrant Wnt signaling is implicated.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Wnt signaling pathway
Comparison with Similar Compounds
Similar Compounds
XAV939: Another tankyrase inhibitor that also targets the Wnt signaling pathway.
IWR-1: Inhibits the Wnt pathway by stabilizing AXIN proteins.
G007-LK: A potent and selective tankyrase inhibitor with similar effects on Wnt signaling
Uniqueness of JW55
This compound is unique due to its high selectivity and potency in inhibiting the PARP domain of TNKS1/2. It has a distinct chemical structure that allows for effective inhibition of the Wnt signaling pathway, making it a valuable tool in scientific research and potential therapeutic applications .
Biological Activity
JW55 is a small molecule inhibitor that targets the PARP domain of tankyrase 1 and 2 (TNKS1/2), which are key regulators in the canonical Wnt/β-catenin signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment due to its ability to modulate β-catenin levels, a protein often implicated in tumorigenesis.
The primary action of this compound involves the inhibition of TNKS1/2, leading to the stabilization of AXIN2, a critical component of the β-catenin destruction complex. This stabilization promotes the degradation of β-catenin, thereby inhibiting its transcriptional activity. The inhibition of Wnt/β-catenin signaling is particularly relevant in cancers where this pathway is aberrantly activated.
Key Findings from Research Studies
- Inhibition of Wnt Signaling : this compound has been shown to inhibit canonical Wnt signaling in various colon carcinoma cell lines, particularly those with mutations in the APC gene or β-catenin itself. In these studies, this compound demonstrated a dose-dependent effect, significantly reducing β-catenin levels and its nuclear accumulation, which is associated with tumor progression .
- Effects on Tumor Models : In vivo studies using conditional APC mutant mice indicated that this compound could reduce polyposis formation induced by tamoxifen. Additionally, it was observed to decrease axis duplication in Xenopus embryos when exposed to XWnt8, further confirming its role as an effective Wnt signaling inhibitor .
- Cell Line Sensitivity : The compound has shown effectiveness at concentrations ranging from 1 to 5 μM in SW480 cells and 0.01 to 5 μM in HCT-15 cells, indicating a promising therapeutic window for further exploration .
Case Study 1: Colon Carcinoma
In a study involving SW480 and HCT-15 colon carcinoma cell lines:
- Objective : To evaluate the impact of this compound on β-catenin signaling.
- Results : Treatment with this compound resulted in a significant decrease in β-catenin levels and reduced cell proliferation rates.
- : The findings support this compound's potential as a therapeutic agent for colorectal cancer by targeting the Wnt/β-catenin pathway.
Case Study 2: Xenopus Embryos
In an experimental model using Xenopus embryos:
- Objective : To assess the effects of this compound on embryonic development influenced by Wnt signaling.
- Results : this compound inhibited XWnt8-induced axis duplication, demonstrating its capacity to disrupt Wnt signaling during early development.
- : This study highlights the broader implications of this compound beyond cancer treatment, suggesting potential roles in developmental biology.
Data Table
Study | Cell Line/Model | Concentration (μM) | Effect Observed |
---|---|---|---|
Colon Carcinoma | SW480 | 1 - 5 | Decreased β-catenin levels and cell proliferation |
Colon Carcinoma | HCT-15 | 0.01 - 5 | Significant reduction in β-catenin accumulation |
Xenopus Embryos | N/A | N/A | Inhibition of axis duplication induced by XWnt8 |
Properties
IUPAC Name |
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-30-21-10-6-19(7-11-21)25(12-15-31-16-13-25)17-26-23(28)18-4-8-20(9-5-18)27-24(29)22-3-2-14-32-22/h2-11,14H,12-13,15-17H2,1H3,(H,26,28)(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZWZIXSGNFWQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387940 | |
Record name | JW 55 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
664993-53-7 | |
Record name | JW 55 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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